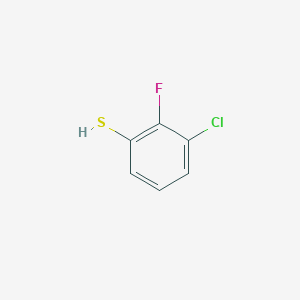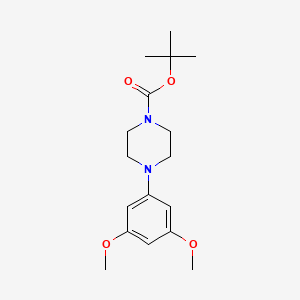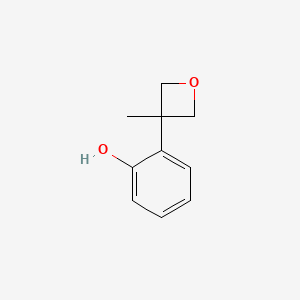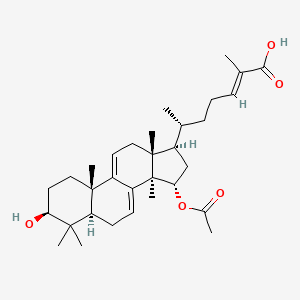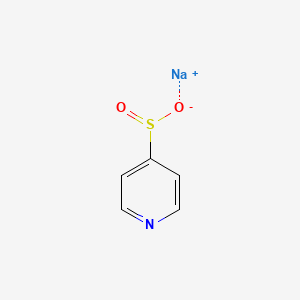
Sodium pyridine-4-sulfinate
概要
説明
Sodium pyridine-4-sulfinate is an organosulfur compound with the molecular formula C5H4NNaO2S. It is a sodium salt of pyridine-4-sulfinic acid and is known for its utility in various chemical reactions, particularly in organic synthesis. This compound is often used as a nucleophilic coupling partner in palladium-catalyzed cross-coupling reactions, making it a valuable reagent in the field of medicinal chemistry .
作用機序
Target of Action
Sodium pyridine-4-sulfinate is primarily used as a nucleophilic coupling partner in palladium-catalyzed cross-coupling reactions . It replaces boronates in these reactions, providing a more efficient and stable alternative . The primary targets of this compound are therefore the molecules involved in these cross-coupling reactions .
Mode of Action
In palladium-catalyzed cross-coupling reactions, this compound acts as a nucleophile, forming bonds with electrophiles . This interaction leads to the formation of new carbon-sulfur (C-S) bonds . The compound’s mode of action is thus characterized by its ability to facilitate the formation of these bonds, contributing to the synthesis of a wide range of organosulfur compounds .
Biochemical Pathways
Organosulfur compounds are involved in a wide range of biological processes, including protein synthesis and enzyme function .
Pharmacokinetics
Like other sodium salts, it is likely to be soluble in water This solubility could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties
Result of Action
The primary result of this compound’s action is the formation of new C-S bonds . This facilitates the synthesis of a wide range of organosulfur compounds . These compounds have various applications, including in the pharmaceutical industry .
Action Environment
This compound is typically stored in a dark place under an inert atmosphere at room temperature . These conditions help to maintain the compound’s stability and efficacy . Environmental factors such as light, temperature, and the presence of oxygen can potentially influence the compound’s action .
生化学分析
Biochemical Properties
Sodium pyridine-4-sulfinate has been shown to play indispensable roles as sulfonylating, sulfenylating, or sulfinylating agents . It demonstrates flexible reactivity, acting as nucleophilic, electrophilic, and radical reagents under suitable reaction conditions
Cellular Effects
It is known that sodium sulfinates, a group to which this compound belongs, can act as versatile building blocks for preparing many valuable organosulfur compounds . These compounds can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to participate in S–S, N–S, and C–S bond-forming reactions These reactions can lead to changes in gene expression and enzyme activity
Metabolic Pathways
Sodium sulfinates have been shown to participate in the synthesis of thiosulfonates, sulfonamides, sulfides, and sulfones
準備方法
Synthetic Routes and Reaction Conditions: Sodium pyridine-4-sulfinate can be synthesized through several methods. One common approach involves the reaction of pyridine-4-sulfonyl chloride with sodium sulfite under basic conditions. The reaction typically proceeds as follows: [ \text{C}_5\text{H}_4\text{NSO}_2\text{Cl} + \text{Na}_2\text{SO}_3 \rightarrow \text{C}_5\text{H}_4\text{NSO}_2\text{Na} + \text{NaCl} ]
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar methodologies. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the desired product .
化学反応の分析
Types of Reactions: Sodium pyridine-4-sulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyridine-4-sulfonic acid.
Reduction: It can be reduced to pyridine-4-thiol.
Substitution: It participates in nucleophilic substitution reactions, particularly in cross-coupling reactions with aryl halides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Palladium catalysts are often employed in cross-coupling reactions, with conditions including the use of bases like potassium carbonate and solvents such as dimethylformamide.
Major Products:
Oxidation: Pyridine-4-sulfonic acid.
Reduction: Pyridine-4-thiol.
Substitution: Various aryl-pyridine derivatives.
科学的研究の応用
Sodium pyridine-4-sulfinate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is involved in the synthesis of pharmaceutical compounds, including drugs for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials.
類似化合物との比較
- Pyridine-2-sulfinate
- Pyridine-3-sulfinate
- Benzene sulfinates
Comparison: Sodium pyridine-4-sulfinate is unique in its ability to participate in cross-coupling reactions with high efficiency and selectivity. Compared to pyridine-2-sulfinate and pyridine-3-sulfinate, it offers better stability and reactivity under a broader range of conditions. Benzene sulfinates, while similar in structure, do not exhibit the same level of reactivity in nucleophilic substitution reactions .
特性
IUPAC Name |
sodium;pyridine-4-sulfinate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO2S.Na/c7-9(8)5-1-3-6-4-2-5;/h1-4H,(H,7,8);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYMWYSBTAPRWOB-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1S(=O)[O-].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4NNaO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116008-37-8 | |
| Record name | Sodium Pyridine-4-sulfinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Propenoic acid, 3-[2,6-dichloro-4-[[[4-[3-[(1S)-1-(hexyloxy)ethyl]-2-methoxyphenyl]-2-thiazolyl]amino]carbonyl]phenyl]-2-methyl-, (2E)-](/img/structure/B3026778.png)
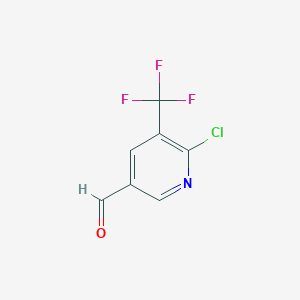
![Azane;5,7,9,11,13,15,17,19,21,23-decahydroxy-2,4,6,8,10,12,14,16,18,20,22,24,25,26,27,28,29,30,31-nonadecaoxa-1lambda6,3lambda6,5lambda6,7lambda6,9lambda6,11lambda6,13lambda6,15lambda6,17lambda6,19lambda6,21lambda6,23lambda6-dodecatungstaoctacyclo[21.1.1.11,3.13,5.17,9.111,13.115,17.119,21]hentriacontane 1,3,5,7,9,11,13,15,17,19,21,23-dodecaoxide](/img/structure/B3026783.png)
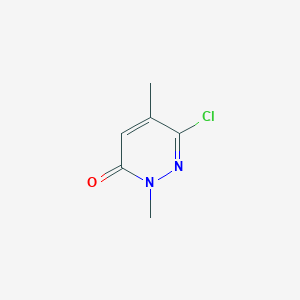
![5-(3,4-Dihydroxyphenyl)-13-(3,4,5-trihydroxyphenyl)-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),9,15,17,19-hexaene-6,9,17,19,21-pentol](/img/structure/B3026785.png)
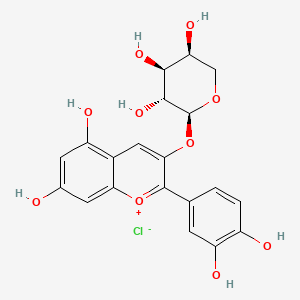
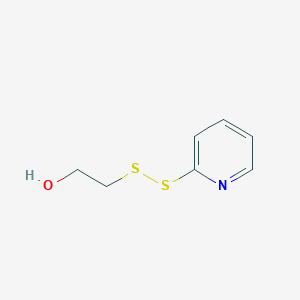
![3-Chloro-6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3026789.png)
